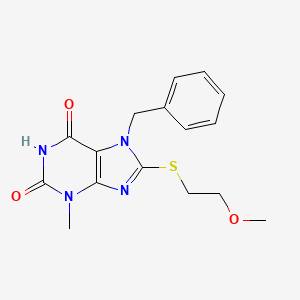![molecular formula C16H19N3OS2 B2381599 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034521-72-5](/img/structure/B2381599.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antioxidant Activities
Compounds containing pyrazole moieties, similar in structure to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, have been studied for their biological and pharmacological activities. These compounds have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. They also exhibited moderate antioxidant activities, evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. The antibacterial activity results were further supported by Density Functional Theory (DFT) and molecular orbital calculations, providing insights into the interactions between the compounds and bacterial enzymes (Golea Lynda, 2021).
Anti-Psychotic Investigation
Another research avenue explores the antipsychotic potential of novel compounds, including those related to this compound. A study designed, synthesized, and assessed the antipsychotic activity of a series of novel compounds, finding that certain derivatives exhibited significant potency in inducing catalepsy, suggesting potential as anti-psychotic agents. These findings were in line with docking studies, providing a foundation for further investigation into the therapeutic applications of these compounds (C. Gopi, V. G. Sastry, M. Dhanaraju, 2017).
Organotin(IV) Complexes with Medicinal Applications
Research into organotin(IV) complexes derived from compounds similar to this compound has highlighted their potential medicinal applications. These complexes have been synthesized and characterized, showing promising antibacterial activities against a variety of bacterial strains. Notably, the dibutyltin(IV) derivative exhibited significantly enhanced activity compared to other derivatives, suggesting its potential as a drug candidate (H. Singh, J. Singh, Sunita Bhanuka, 2016).
Antifungal Effects
Compounds structurally related to this compound have also been evaluated for their antifungal effects. Specifically, derivatives of dimethylpyrimidin have been synthesized and shown to possess significant antifungal activity, particularly against Aspergillus terreus, compared to Aspergillus niger. These findings indicate the potential of such compounds to be developed into effective antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-10-15(22-11(2)17-10)16(20)19-8-13(9-19)18-5-3-14-12(7-18)4-6-21-14/h4,6,13H,3,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDQNHLJFWHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

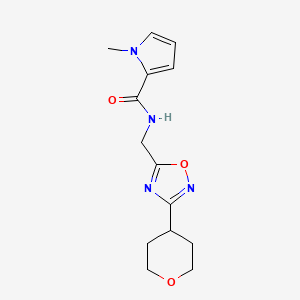
![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)
![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)
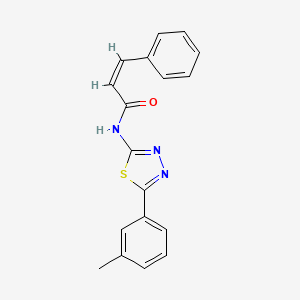
![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)
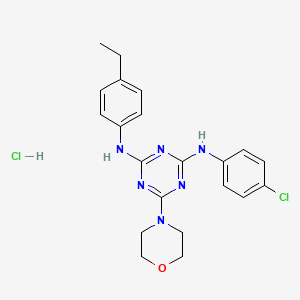
![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)
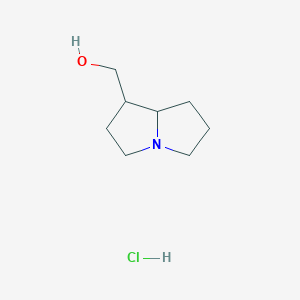
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)
